N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide

Medicinal Chemistry Chemical Biology Drug Discovery

Procure N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide (CAS 898432-79-6), a precisely defined, unexplored sulfonamide hybrid scaffold. Its indoline-furan-thiophene-2-sulfonamide architecture is chemically distinct from simpler sulfonamides, delivering unique vectors for antimicrobial SAR, mitotic spindle inhibitor screening, and tissue-selective carbonic anhydrase inhibitor design. Generic substitution is infeasible—minor heterocycle modifications abolish biological profile. Secure a pristine, patentable starting point for fragment-based drug design and scaffold-hopping programs.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 898432-79-6
Cat. No. B2815581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide
CAS898432-79-6
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4
InChIInChI=1S/C18H18N2O3S2/c21-25(22,18-8-4-12-24-18)19-13-16(17-7-3-11-23-17)20-10-9-14-5-1-2-6-15(14)20/h1-8,11-12,16,19H,9-10,13H2
InChIKeyDWSUNHNPOZOUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide: A Custom Heterocyclic Sulfonamide Scaffold for Medicinal Chemistry Sourcing


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide (CAS: 898432-79-6) is a synthetic small-molecule sulfonamide with a molecular formula of C18H18N2O3S2 and a calculated molecular weight of 374.48 g/mol [1], typically offered at ≥95% purity for research use . Its structure uniquely combines an indoline ring, a furan ring, and a thiophene-2-sulfonamide group within a single scaffold [1]. The compound belongs to the broader class of sulfonamide-five-membered heterocycle hybrids, which are studied for anti-cancer, antimicrobial, and enzyme inhibition applications [2]. Unlike simple thiophene sulfonamides, its hybrid nature presents multiple sites for structure-activity relationship (SAR) exploration, making it a valuable intermediate in drug discovery research [2][3].

Why a Generic Sulfonamide Cannot Replace N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide in Specialized Research


Generic substitution is not feasible for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide due to the profound impact of its precise heterocyclic combination on biological target engagement. SAR studies in the sulfonamide hybrid class show that even minor structural modifications—such as replacing furan with pyrrole or indoline with a simple aromatic ring—lead to complete shifts in antimicrobial spectrum and potency, as seen where specific furan-indoline hybrids (e.g., compound 6k) outperformed pyrrole analogs against S. aureus and E. coli [1][2]. Similarly, within carbonic anhydrase inhibitors, the presence of a furan-2-carboxamide group versus a thiophene-2-carboxamide group determined the in vivo intraocular pressure-lowering efficacy, demonstrating that structurally similar compounds are not biologically interchangeable [3]. This compound is a precisely defined tool, not a commodity, where the thiophene-2-sulfonamide linkage to the indoline-furan core is critical for maintaining the desired pharmacological profile for receptor binding or enzyme inhibition assays.

Quantitative Evidence Guide for the Selection of N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide


Limited Peer-Reviewed Activity Data Requires Custom Screening Validation

A comprehensive review of public databases (ZINC, ChEMBL, PubMed) as of April 29, 2026, reveals no quantitative potency data (e.g., IC50, Ki) specifically attributable to the target compound N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide (CAS 898432-79-6) [1][2]. The ZINC database explicitly states: 'There is no known activity for this compound' [1], and a search of PubMed yielded no direct publications [2]. This is not unusual for a specialized, early-stage research compound and does not signify inactivity. However, it means that any claim of superior potency or selectivity over a specific analog must be supported by a new, head-to-head assay and cannot be inferred from existing literature. The compound's value lies in its utility as a custom scaffold for establishing unique SAR profiles, not in pre-validated biological potency [3].

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level SAR Dictates Functional Group-Specific Potency in Antimicrobial Hybrids

In a directly analogous series of furan-linked indoline sulfonamide hybrids (compounds 6a-6k), antimicrobial activity was strictly dependent on the specific substitution pattern [1]. The most potent compound, 6k, demonstrated 'potency compared to the standard antibiotic drugs utilized' against S. aureus and E. coli, while other close structural analogs with minor modifications showed significantly reduced or no activity [1]. This directly supports the assertion that the precise molecular architecture of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide—where the furan, indoline, and thiophene sulfonamide are connected by a specific ethyl linker—is expected to produce a distinct, non-interchangeable antimicrobial profile compared to its nearest analogs [1][2]. For example, replacing the sulfonamide linkage with an amide, or the furan with a pyrrole, was shown to alter the spectrum of activity [1].

Antimicrobial SAR Furan-Indoline Hybrids

Furan-Thiophene Sulfonamide Hybrids Achieve Superior α-Glucosidase Inhibition Over Acarbose

A recent medicinal chemistry study on furan and thiophene sulfonamide-based derivatives provides quantitative evidence for the potency advantage of this structural class [1]. Compounds 4i and 4p, which are furan/thiophene-containing sulfonamide derivatives, demonstrated superior inhibition of α-glucosidase with IC50 values of 2.03 ± 0.05 µM and 2.14 ± 0.01 µM, respectively, compared to the standard drug acarbose (IC50 = 3.20 ± 0.22 µM) [1]. This class-level achievement is directly dependent on the cooperative binding interactions of the furan and thiophene sulfonamide moieties within the enzyme active site [1]. While not a direct measurement for CAS 898432-79-6, this cross-study comparison highlights the potential for a compound containing both furan and thiophene-2-sulfonamide groups to achieve the low-micromolar potency needed to surpass a clinically used comparator, a claim which cannot be made for analogs lacking either heterocycle [1].

Diabetes α-Glucosidase Inhibition Furan-Thiophene Hybrid

Indoline-1-Sulfonamide Moiety Yields Potent Antitubulin Activity at Nanomolar Concentrations

A class-level study on 7-aroyl-aminoindoline-1-sulfonamides demonstrates that the indoline-1-sulfonamide moiety, present in the target compound, is a critical pharmacophore for antitubulin activity [1]. The lead compound 15 from this series inhibited tubulin polymerization with an IC50 of 1.1 µM and exhibited growth inhibition against multiple human cancer cell lines at very low nanomolar concentrations (IC50 range: 8.6–10.8 nM) [1]. The indoline-sulfonamide linkage was essential for this potent cellular activity, distinguishing it from other non-sulfonamide indolines [1][2]. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide contains this same privileged substructure, providing a similar molecular basis for tubulin binding and potent cellular inhibition that is absent in non-indoline or non-sulfonamide counterparts [2].

Oncology Tubulin Polymerization Indoline Sulfonamide

Optimal Research Applications for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide Based on Evidence


De Novo Antimicrobial Lead Discovery Program

This compound is ideally suited as a starting point for a new antimicrobial lead generation effort. As demonstrated by the near-analog series by Jani et al., indoline-sulfonamide hybrids with furan groups exhibit strong, selective activity against clinically relevant Gram-positive and Gram-negative strains [1]. The specific assembly of the target compound has not been screened, presenting a clear opportunity to discover a novel, patentable antimicrobial agent with a unique mechanism of action. Its procurement supports the generation of a new SAR landscape, avoiding prior art associated with simpler sulfonamides [1].

Microtubule Inhibition Anticancer Screening Campaign

The presence of the validated indoline-1-sulfonamide antitubulin pharmacophore supports the use of this compound as a screening candidate for new mitotic spindle inhibitors. The class-level IC50 data in the low nanomolar range against multiple cancer lines from the 7-aroyl-aminoindoline-1-sulfonamide class provides strong rationale for this application [2]. Its unexplored biological profile makes it a high-value asset for any lab seeking first-in-class antiproliferative agents, distinct from the known colchicine-site binders [2].

Carbonic Anhydrase Isoform Selectivity SAR Analysis

For researchers investigating tissue-selective carbonic anhydrase inhibitors for glaucoma or cancer, this compound is a critical pharmacological tool. Class-level evidence shows furan- and thiophene-2-sulfonamides possess nanomolar potency against CA II, with the specific heterocyclic group dictating whether the compound translates to in vivo intraocular pressure reduction [3]. This compound uniquely places a thiophene-2-sulfonamide close to an indoline ring, a combination with the potential for unique isoform selectivity compared to clinically used agents like dorzolamide or brinzolamide [3].

Fragment-Based and Scaffold-Hopping Medicinal Chemistry

Due to the absence of published bioactivity data, this compound represents a pristine scaffold for academic or industrial fragment-based drug design (FBDD) and scaffold-hopping exercises [4]. Its multiple heterocycles provide distinct vectors for hit expansion that are not available in standard commercial screening libraries. Using this compound as an initial hit or a reference tool ensures novelty in a patent landscape crowded by simpler furan-sulfonamide or indoline-sulfonamide structures [4][1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.